molecular formula C18H16N2O4 B11402083 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B11402083
M. Wt: 324.3 g/mol
InChI Key: XLGGLKAGJRSEKI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a methoxyphenoxy group, a phenyl group, and an oxazole ring, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the oxazole ring or the acetamide linkage.

    Substitution: Substitution reactions may occur at the phenyl or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol derivative.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: can be compared with other acetamides, oxazole derivatives, and phenyl-containing compounds.

    Examples: 2-(4-methoxyphenoxy)acetamide, N-(3-phenyl-1,2-oxazol-5-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be necessary.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C18H16N2O4/c1-22-14-7-9-15(10-8-14)23-12-17(21)19-18-11-16(20-24-18)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)

InChI Key

XLGGLKAGJRSEKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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